4-Amino-N-methylpiperidine-1-carboxamide;dihydrochloride
Description
4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride is a piperidine-derived compound characterized by a carboxamide group at position 1, an N-methyl substitution, and an amino group at position 4 of the piperidine ring. This dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. For instance, compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride (CAS 1909336-47-5) share structural motifs and are utilized in pharmaceuticals and material science .
Properties
IUPAC Name |
4-amino-N-methylpiperidine-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9-7(11)10-4-2-6(8)3-5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAQQJSQDKWDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309453-77-6 | |
| Record name | 4-amino-N-methylpiperidine-1-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylpiperidine-1-carboxamide;dihydrochloride typically involves the reaction of N-methylpiperidine with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methylpiperidine-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-Amino-N-methylpiperidine-1-carboxamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and interactions.
Medicine: It has potential therapeutic applications and is used in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-N-methylpiperidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride
- Structure : Piperidine ring with a carboxamide group at position 1 and a hydroxy-dimethylethyl substituent.
- Molecular Formula : C₁₀H₂₁ClN₂O₂
- Molecular Weight : 236.74 g/mol
- Key Feature: Hydrophilic hydroxy group enhances solubility, unlike the amino group in the target compound.
- Application : Intermediate in drug synthesis .
(b) 4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride
- Structure: Piperidine with carboximidamide (guanidine-like group) at position 1 and aminomethyl at position 3.
- Molecular Formula : C₈H₁₇N₃
- Molecular Weight : 155.24 g/mol (free base)
- Key Feature : Carboximidamide group increases basicity compared to carboxamide in the target compound.
- Application : Research in enzyme inhibition .
(c) 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
Pharmacological and Metabolic Comparisons
(a) Donepezil Hydrochloride
- Structure: Piperidine with benzyl and indanone groups.
- Molecular Weight : 415.96 g/mol
- Key Feature : Acetylcholinesterase inhibitor for Alzheimer’s disease.
(b) Tapentadol Hydrochloride
- Structure : Piperidine fused with a benzoxazole ring.
- Key Feature: Dual opioid agonist/norepinephrine reuptake inhibitor.
- Solubility : High aqueous solubility due to hydrochloride salt, a property shared with the target compound .

(c) Memantine Hydrochloride
- Structure : Adamantane-substituted piperidine.
- Key Feature : NMDA receptor antagonist for dementia.
- Metabolism : Minimal hepatic metabolism, contrasting with likely CYP450 involvement in the target compound’s demethylation .
Biological Activity
4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a carboxamide functional group, which are crucial for its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The primary mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes and receptors. Research indicates that it can act as both an inhibitor and an activator of various target proteins, modulating their activity and leading to different biological responses:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases .
- Receptor Modulation : The compound can influence receptor activity, particularly within the central nervous system, affecting neurotransmitter signaling .
Biological Activity Overview
The biological activities of 4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cancer Cell Line Studies :
- A study demonstrated that 4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride significantly inhibited the proliferation of various cancer cell lines through kinase inhibition, leading to increased apoptosis rates .
- Neuropharmacological Effects :
-
Antimicrobial Activity :
- In vitro assays revealed that the compound showed promising antimicrobial activity against specific bacterial strains, suggesting potential applications in infectious disease management .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo-pyrimidine moiety | Selective inhibitor of PKB with good bioavailability |
| N-Methylpiperazine | Similar piperazine structure | Lacks carboxamide functionality |
| 4-(4-Chloro-benzyl)piperidine | Benzyl substitution on piperidine | Exhibits different biological activity profiles |
The unique combination of functional groups in 4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride contributes to its distinct efficacy as a kinase inhibitor compared to other piperidine derivatives.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-N-methylpiperidine-1-carboxamide dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting piperidine derivatives with methylamine and carboxamide precursors under controlled conditions. Key steps include:
- Solvent Selection : Methanol or tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates .
- Catalysts : Use of palladium on carbon or acidic/basic catalysts to accelerate amide bond formation .
- Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) ensures high purity .
- Yield Optimization : Adjusting temperature (40–60°C) and reaction time (12–24 hrs) minimizes side products. A table comparing conditions is recommended:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | Pd/C | 50 | 78 | 98.5 |
| THF | H2SO4 | 60 | 65 | 97.2 |
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the piperidine ring, methylamine, and carboxamide groups. IR spectroscopy identifies N–H stretches (3200–3400 cm<sup>-1</sup>) and carbonyl peaks (1650–1700 cm<sup>-1</sup>) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) detects impurities. LC-MS confirms molecular weight (e.g., m/z 221.73 for [M+H]<sup>+</sup>) .
- Salt Form Verification : Elemental analysis (C, H, N, Cl) validates the dihydrochloride stoichiometry .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C. Desiccants (silica gel) prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. A degradation profile example:
| Time (months) | Purity (%) | Major Degradant (%) |
|---|---|---|
| 0 | 99.0 | 0 |
| 3 | 97.5 | 1.2 (hydrolysis) |
| 6 | 95.8 | 3.1 (oxidation) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, conflicting IC50 values in cancer cells may arise from differences in ATP levels (10% vs. 20% serum) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability. A case study showed adjusting pH (7.4 vs. 6.8) altered binding affinity to GPCRs by 2.5-fold .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulation .
Q. What strategies are effective in elucidating the compound's mechanism of action in modulating specific biological targets?
- Methodological Answer :
- Target Identification : Perform kinase profiling or CRISPR-Cas9 screens to identify interactors. For example, a study linked its activity to PI3K/AKT pathway inhibition .
- Structural Studies : Co-crystallize the compound with target proteins (e.g., acetylcholinesterase) to resolve binding modes. Molecular dynamics simulations predict conformational changes .
- Pathway Mapping : Use RNA-seq or phosphoproteomics to track downstream effects. A 2024 study revealed upregulation of pro-apoptotic genes (BAX, CASP3) in treated neurons .
Q. How can computational methods aid in predicting the compound's reactivity or interactions prior to experimental studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses with targets (e.g., NMDA receptors). A 2025 model achieved 85% accuracy vs. experimental data .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. A published model correlated ClogP >2.5 with enhanced blood-brain barrier penetration .
- Reactivity Prediction : DFT (density functional theory) calculations identify electrophilic sites prone to oxidation or nucleophilic substitution .
Data Contradiction Analysis
- Case Example : Discrepancies in cytotoxicity (IC50 = 5 µM vs. 20 µM) were traced to differential expression of efflux pumps (e.g., P-gp) in MDR1-transfected vs. wild-type cell lines . Mitigation: Use isogenic cell pairs and include pump inhibitors (verapamil) in assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

